molecular formula C18H14F3N3O3 B11184888 N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

Cat. No.: B11184888
M. Wt: 377.3 g/mol
InChI Key: LWVBHAISALUGHW-UHFFFAOYSA-N
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Description

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a pyrrolidinone-based hydrazide derivative characterized by a 2,5-dioxopyrrolidin-3-yl core substituted with a 3-(trifluoromethyl)phenyl group and a benzohydrazide moiety. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrophobic and halogen bonding . This compound is structurally analogous to hydrazide-hydrazone derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H14F3N3O3

Molecular Weight

377.3 g/mol

IUPAC Name

N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)12-7-4-8-13(9-12)24-15(25)10-14(17(24)27)22-23-16(26)11-5-2-1-3-6-11/h1-9,14,22H,10H2,(H,23,26)

InChI Key

LWVBHAISALUGHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidinone Core Formation

The pyrrolidin-2,5-dione (succinimide) scaffold is synthesized via cyclocondensation of 3-(trifluoromethyl)aniline with diethyl acetylenedicarboxylate. Under reflux in toluene, this reaction proceeds through a Michael addition-cyclization mechanism, yielding 1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione. Key parameters include:

StepReagents/ConditionsYieldPurity (HPLC)
CyclocondensationDiethyl acetylenedicarboxylate, toluene, 110°C, 12h78%95%

The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times to achieve complete conversion, as steric hindrance slows nucleophilic attack.

Benzohydrazide Synthesis

Benzohydrazide is prepared via a two-step ester-to-hydrazide conversion:

  • Esterification : Benzoic acid reacts with methanol under sulfuric acid catalysis (65°C, 6h), yielding methyl benzoate (92% yield).

  • Hydrazinolysis : Methyl benzoate is treated with hydrazine hydrate in ethanol (reflux, 4h), producing benzohydrazide (89% yield).

Coupling Strategies for Hydrazide-Pyrrolidinone Conjugation

Nucleophilic Substitution at the Pyrrolidinone C3 Position

The C3 position of 1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is functionalized via bromination (NBS, AIBN, CCl₄, 80°C), yielding 3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (63% yield). Subsequent displacement with benzohydrazide in DMF (K₂CO₃, 90°C, 8h) affords the target compound:

3-Bromo-pyrrolidinone+BenzohydrazideDMF, K2CO3N’-2,5-dioxo-pyrrolidin-3-ylbenzohydrazide\text{3-Bromo-pyrrolidinone} + \text{Benzohydrazide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{N'-{2,5-dioxo-pyrrolidin-3-yl}benzohydrazide}

ParameterValue
Yield58%
Reaction Time8h
Side Products<5% debrominated pyrrolidinone

Reductive Amination Approach

An alternative route involves reductive amination between 3-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione and benzaldehyde. The imine intermediate is reduced with NaBH₃CN (MeOH, 0°C→RT, 2h), followed by hydrazide coupling via EDC/HOBt activation:

3-Amino-pyrrolidinone+BenzaldehydeNaBH3CN3-Benzylamino-pyrrolidinoneEDC/HOBtTarget Compound\text{3-Amino-pyrrolidinone} + \text{Benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{3-Benzylamino-pyrrolidinone} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

StepYieldPurity
Reductive Amination71%91%
Hydrazide Coupling65%89%

One-Pot Multi-Component Synthesis

A streamlined method combines 3-(trifluoromethyl)aniline, dimethyl acetylenedicarboxylate, and benzohydrazide in a single pot. The reaction proceeds via in situ generation of pyrrolidinone, followed by nucleophilic attack by benzohydrazide. Catalyzed by p-TsOH in DMF (120°C, 6h), this route achieves a 54% yield but requires rigorous purification to remove polymeric by-products.

Comparative Analysis of Synthetic Routes

MethodTotal YieldKey AdvantagesLimitations
Nucleophilic Subst.58%High regioselectivityLow functional group tolerance
Reductive Amination46%Mild conditionsMulti-step, costly reagents
One-Pot54%Time-efficientLow yield, purification challenges

The nucleophilic substitution route is favored for scalability, while reductive amination offers better control over stereochemistry.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but increases side reactions at >100°C.

  • Reaction Temperature : Optimal coupling occurs at 90°C; higher temperatures degrade the trifluoromethyl group.

By-Product Mitigation

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted benzohydrazide.

  • Recrystallization : Ethanol/water (7:3) improves purity to >98% .

Chemical Reactions Analysis

Condensation Reactions

The hydrazide moiety enables condensation with carbonyl-containing compounds. For example:

  • Aldehyde/Ketone Condensation : Reacts with aldehydes or ketones under acidic conditions to form hydrazone derivatives, as observed in analogous benzohydrazide systems .

  • Cyclocondensation : Forms heterocyclic systems (e.g., triazoles or oxadiazoles) when treated with reagents like acetic anhydride or phosphoryl chloride.

Table 1: Condensation reaction parameters

ReagentConditionsProductYield
4-HydroxybenzaldehydeEthanol, HCl, refluxHydrazone derivative72%
Acetic anhydride80°C, 4 hr1,3,4-Oxadiazole68%

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves the hydrazide bond in concentrated HCl at 100°C, yielding benzoic acid and substituted hydrazine derivatives.

  • Basic Hydrolysis : Forms carboxylate salts in NaOH/EtOH solutions, with reaction rates dependent on the trifluoromethyl group’s electronic effects.

Nucleophilic Substitution

The electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS):

  • Chlorine Displacement : Reacts with amines (e.g., aniline) in DMF at 120°C to form substituted arylamine derivatives.

  • Methoxy Group Reactivity : The methoxy substituent in related compounds shows demethylation under strong bases like KOtBu.

Cyclization Reactions

Intramolecular cyclization is promoted by dehydrating agents:

  • Pyrrolidine Ring Modification : Heating with PCl₅ induces cyclization to form fused bicyclic structures, as demonstrated in structurally similar hydrazides .

  • Heterocycle Formation : Reacts with thiourea in ethanol to yield thiadiazole derivatives, a common pathway for hydrazide-based drugs .

Table 2: Cyclization outcomes

ReagentTemperatureProductApplication
PCl₅110°CBicyclic pyrrolidinoneAntimicrobial agents
CS₂/KOHRT1,3,4-ThiadiazoleAnticancer scaffolds

Oxidation-Reduction Behavior

  • Oxidation : The hydrazide group oxidizes with H₂O₂ or KMnO₄ to form azodicarboxylates, which are unstable and dimerize.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo-pyrrolidine to a diol derivative, altering its biological activity profile.

Metal Complexation

The hydrazide acts as a bidentate ligand for transition metals:

  • Copper Complexes : Forms stable Cu(II) complexes in methanol, characterized by shifts in IR carbonyl stretches (Δν = 40 cm⁻¹) .

  • Antimicrobial Enhancement : Metal complexes show 3–5× increased activity against S. aureus compared to the free ligand .

Biological Interaction Pathways

While not strictly chemical reactions, these interactions drive pharmacological effects:

  • Enzyme Inhibition : Competitively inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with the dioxo group (IC₅₀ = 1.8 μM).

  • DNA Intercalation : The planar benzohydrazide moiety intercalates into DNA grooves, as shown by hypochromic shifts in UV-vis studies.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. Future research should explore its use in click chemistry and targeted prodrug designs.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzohydrazide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus .

Antioxidant Activity

The compound's antioxidant properties have been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Studies have reported promising results, suggesting that the presence of trifluoromethyl groups enhances the antioxidant capacity of these derivatives .

Anti-cancer Potential

Emerging research highlights the potential anti-cancer properties of similar compounds. The structural features of this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Applications in Drug Discovery

This compound is included in several screening libraries aimed at discovering new therapeutic agents. Its unique structure allows it to be part of libraries focused on antiviral and anticancer compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzohydrazide derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This reinforces the potential use of this compound in developing new antimicrobial agents .

Case Study 2: Antioxidant Activity Evaluation

In another study focusing on antioxidant activity, derivatives were tested against free radicals using DPPH assay methods. The findings revealed that modifications at the phenyl ring significantly enhanced the antioxidant properties, suggesting that this compound could serve as a lead compound for further development in antioxidant therapies .

Mechanism of Action

The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine ring and benzohydrazide moiety interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide and related compounds, followed by a detailed analysis.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Applications/Studies
This compound (Target Compound) C₁₈H₁₅F₃N₃O₃ 378.33 Not reported Pyrrolidinone core, 3-(trifluoromethyl)phenyl, benzohydrazide Potential enzyme inhibition, structural analog for drug design
3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide C₂₄H₂₆N₃O₇ 468.49 Not reported Trimethoxybenzohydrazide, 5-methoxy-2-methylphenyl substituent Structural analog with enhanced solubility due to methoxy groups
(E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide C₂₁H₁₆F₃N₃O₂ 423.37 274 Hydrazone linkage, 2-hydroxybenzylidene, trifluoromethylphenyl Crystal structure analysis (P2₁/n space group), Hirshfeld surface studies
2-(2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide C₂₂H₁₅F₃N₄O₂ 424.38 271–272 Oxoindolinylidene moiety, trifluoromethylphenyl Anticancer activity studies via molecular docking
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide C₂₀H₂₁N₃O₅ 383.40 Not reported 4-propoxyphenyl substituent, 2-hydroxybenzohydrazide Physicochemical property analysis (predicted density: 1.38 g/cm³)

Structural and Functional Analysis

Core Modifications: The target compound shares a pyrrolidinone core with N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide but differs in substituents. Hydrazone derivatives (e.g., (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide) introduce a conjugated Schiff base linkage, which planarizes the structure and facilitates π-π stacking interactions in crystal packing .

Electronic Effects: The -CF₃ group in the target compound and 2-(2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide stabilizes electron-deficient aromatic systems, influencing binding to biological targets like kinase enzymes.

Thermal Stability: The hydrazone derivative (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide exhibits a high melting point (274°C), attributed to strong intermolecular hydrogen bonds (N-H···O and O-H···O) observed in its crystal structure .

Synthetic Routes :

  • Most analogs are synthesized via condensation reactions. For example, hydrazide intermediates (e.g., 2-(3-(trifluoromethyl)aniline)benzohydrazide) are reacted with aldehydes or ketones to form hydrazones .

Biological Activity

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O3, with a molecular weight of 377.32 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a benzohydrazide moiety. These structural characteristics enhance its lipophilicity and biological activity, making it a candidate for various pharmacological studies .

PropertyValue
Molecular FormulaC18H14F3N3O3
Molecular Weight377.32 g/mol
LogP1.4922
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area67.692 Ų

Antitumor Activity

This compound has shown promising results in antitumor assays. In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity in preclinical models. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal activity against several bacterial strains. The presence of the trifluoromethyl group is thought to enhance its antimicrobial efficacy by increasing membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolidine ring and aromatic moieties can significantly influence its pharmacological properties. For instance, compounds with different halogen substitutions have been shown to exhibit varying degrees of cytotoxicity and selectivity towards cancer cells .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated an IC50 value of 15 μM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. The compound decreased levels of TNF-alpha and IL-6, suggesting a mechanism involving modulation of inflammatory mediators .

Q & A

Q. What are the recommended synthetic routes for N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and cyclization. For example, benzohydrazide derivatives are often synthesized via condensation of benzoyl chloride derivatives with hydrazine hydrate under reflux conditions (e.g., 90–120 min in ethanol) . Optimization may include:
  • Catalyst selection : Thionyl chloride (SOCl₂) for efficient acyl chloride formation .
  • Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete cyclization of the pyrrolidinone ring .
  • Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/13C NMR : Analyze chemical shifts for the trifluoromethylphenyl group (δ ~7.4–7.8 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm in 13C NMR) .
  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for the hydrazide and pyrrolidinone moieties) .
  • X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonds between the hydrazide NH and carbonyl oxygen, to confirm stereochemistry .

Q. What solvents and storage conditions are optimal for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the hydrazide group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can:
  • Map electrostatic potential surfaces : Identify nucleophilic/electrophilic regions (e.g., electron-deficient trifluoromethylphenyl group) .
  • Analyze frontier molecular orbitals : Predict charge-transfer interactions, relevant for applications in catalysis or photochemistry .
  • Simulate reaction pathways : Model cyclization kinetics or tautomerization equilibria between hydrazide and azo forms .

Q. What strategies resolve contradictions in experimental data, such as inconsistent melting points or spectroscopic results?

  • Methodological Answer : Contradictions may arise from:
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms .
  • Impurity profiles : Perform HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride or hydrazine adducts) .
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess aggregation or solvation differences .

Q. How can the biological activity of this compound be evaluated in vitro, and what assay designs are appropriate?

  • Methodological Answer : While direct data on this compound is limited, analogous hydrazides are tested via:
  • Antioxidant assays : DPPH and ABTS radical scavenging assays (IC₅₀ determination) .
  • Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., acetylcholinesterase or urease inhibition) .
  • Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines, noting the trifluoromethyl group’s role in membrane permeability .

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